molecular formula C19H16ClNO4 B12498710 (4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-methoxyphenyl)methanone

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B12498710
M. Wt: 357.8 g/mol
InChI Key: CWZKYEICGURKOY-UHFFFAOYSA-N
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Description

4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its quinoline core, substituted with chloro, methoxy, and methoxybenzoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with advanced purification techniques, allows for the scalable production of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The methoxybenzoyl group can engage in condensation reactions with suitable partners.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the quinoline core and its substituents .

Scientific Research Applications

4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy and chloro substituents enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine
  • 2,4-dichloro-6,7-dimethoxyquinazoline
  • 4-chloro-6,7-dimethoxyquinoline

Uniqueness

4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in drug synthesis and other applications .

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H16ClNO4/c1-23-12-6-4-11(5-7-12)19(22)14-10-21-15-9-17(25-3)16(24-2)8-13(15)18(14)20/h4-10H,1-3H3

InChI Key

CWZKYEICGURKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl

Origin of Product

United States

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